Tetramethyl adamantane-1,3,5,7-tetracarboxylate

Description

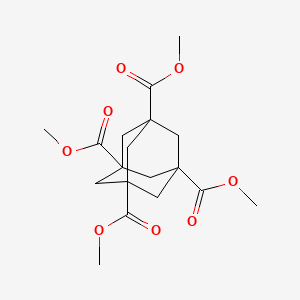

Tetramethyl adamantane-1,3,5,7-tetracarboxylate (CAS: 100884-80-8) is a rigid, tetrahedral adamantane derivative with four methyl ester groups symmetrically attached to the bridgehead carbons of the adamantane core. Its molecular formula is C₁₈H₂₄O₈, and it serves as a precursor to 1,3,5,7-adamantanetetracarboxylic acid (1,3,5,7-ACID) via hydrolysis . The compound exhibits high thermal stability (melting point: 233–240°C) and solubility in polar organic solvents, making it a versatile intermediate in materials science and organic synthesis .

Key applications include:

- Metal-Organic Frameworks (MOFs): Hydrolysis of the methyl esters yields 1,3,5,7-adamantanetetracarboxylate, a tetrahedral spacer used to construct MOFs with 3D channel systems .

- Drug Delivery: The carboxylic acid form acts as a drug carrier due to its biocompatibility and rigid structure .

- Catalysis: Functionalized derivatives serve as ligands in coordination polymers .

Properties

IUPAC Name |

tetramethyl adamantane-1,3,5,7-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O8/c1-23-11(19)15-5-16(12(20)24-2)8-17(6-15,13(21)25-3)10-18(7-15,9-16)14(22)26-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGOLMWJUCAGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl adamantane-1,3,5,7-tetracarboxylate typically involves the esterification of adamantane-1,3,5,7-tetracarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkoxides or amines, leading to the formation of ethers or amides, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkoxides, amines, basic or neutral conditions.

Major Products Formed:

Oxidation: Adamantane-1,3,5,7-tetracarboxylic acid, oxidized derivatives.

Reduction: Tetramethyl adamantane-1,3,5,7-tetraol.

Substitution: Adamantane derivatives with ether or amide functional groups.

Scientific Research Applications

Applications Overview

-

Materials Science

- Epoxy Resin Modification : TMAT has been utilized as a curing agent in epoxy resins, significantly enhancing properties such as moisture resistance, heat stability, and dielectric strength. Studies indicate that incorporating TMAT into epoxy formulations improves thermal and mechanical properties, making it suitable for high-performance applications in electronics and coatings .

- Nanocomposites : The compound serves as a reinforcing agent in nanocomposite materials. Its ability to form strong interactions with nanofillers enhances the mechanical performance of the composites .

-

Medicinal Chemistry

- Drug Delivery Systems : TMAT derivatives have been explored for their potential in drug delivery applications due to their ability to form stable complexes with various bioactive molecules. The compound's structure allows for modifications that can improve solubility and bioavailability .

- Antiviral Agents : Research has shown that adamantane derivatives exhibit antiviral properties. TMAT can be synthesized into multifunctional derivatives that may enhance antiviral activity against specific pathogens .

-

Organic Synthesis

- Building Block for Complex Molecules : TMAT is employed as a versatile building block in organic synthesis. Its symmetrical structure facilitates the formation of complex molecules through various reactions, including electrophilic substitutions and cross-coupling reactions .

- Synthesis of Adamantane Derivatives : The compound serves as a precursor for synthesizing other adamantane derivatives, which are valuable in pharmaceuticals and materials science .

Case Study 1: Epoxy Resin Enhancement

A study published in 2013 demonstrated that incorporating TMAT into epoxy resin formulations resulted in improved thermal stability and mechanical strength. The research highlighted that the addition of TMAT increased the glass transition temperature (Tg) of the resin by approximately 20°C compared to control samples without TMAT .

Case Study 2: Drug Delivery Applications

In a recent investigation on drug delivery systems utilizing TMAT derivatives, researchers found that modifying TMAT with hydrophilic groups significantly enhanced the solubility of encapsulated drugs. This modification led to improved release profiles in vitro, suggesting potential applications in targeted drug delivery systems .

Comparative Data Table

Mechanism of Action

The mechanism of action of tetramethyl adamantane-1,3,5,7-tetracarboxylate depends on its application:

Drug Delivery: Forms inclusion complexes with drugs, enhancing their solubility and stability. The adamantane core interacts with hydrophobic regions of the drug molecules, while the ester groups can be modified to improve drug release profiles.

Antiviral Activity: The adamantane core interferes with viral replication by inhibiting the function of viral proteins. The ester groups can be modified to target specific viral enzymes or receptors.

Polymer Production: Acts as a cross-linking agent in polymerization reactions, imparting rigidity and stability to the polymer network.

Comparison with Similar Compounds

Adamantane-Based Tetracarboxylates

Key Differences:

- The methyl ester form (tetramethyl) is a synthetic precursor, while 1,3,5,7-adamantanetetracarboxylate (1-7) is directly used in MOFs.

- Adamantane-1,3,5,7-tetrabenzoate, an expanded analog, creates larger MOF channels suitable for gas storage .

Comparison with Functional Analogs

Nitrogen-Containing Adamantane Derivatives

Derivatives such as 3-(azol-1-yl)-adamantane-1-carboxylic acids (e.g., mtrzadcH, dmtrzadcH) differ in:

Methyl-Substituted Adamantanes

1,3,5,7-Tetramethyl-adamantane () highlights:

- Oxidation Stability: Superior to JP-10 fuel due to quaternary carbons (oxidation stability order: 1,3,5,7-tetramethyl > 1,3,5-trimethyl > 1,3-dimethyl) .

- Density: High density (~1.02 g/cm³) makes it a promising aerospace fuel additive, unlike the tetracarboxylate’s material science focus .

Application-Specific Comparisons

Biological Activity

Tetramethyl adamantane-1,3,5,7-tetracarboxylate (TMAT) is a synthetic derivative of adamantane that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies, case analyses, and research findings.

Structural Characteristics

TMAT is characterized by its adamantane core structure with four carboxylate substituents. The molecular formula is with a molecular weight of 368.38 g/mol. Its unique structure allows for various interactions with biological systems, making it a subject of interest in drug design and development.

Antioxidant Activity

Research indicates that adamantane derivatives can exhibit antioxidant properties. A study on related compounds showed that modifications at the adamantane core can enhance the radical scavenging ability of these molecules. TMAT's four carboxyl groups potentially contribute to its ability to donate electrons and neutralize free radicals.

Antimicrobial Activity

Preliminary studies suggest that TMAT may possess antimicrobial properties. Research involving similar adamantane derivatives has demonstrated effectiveness against various bacterial strains, indicating that TMAT could be explored further in this context.

Synthesis and Evaluation

- Synthesis Methods : Various synthetic routes have been developed for producing TMAT and related compounds. These methods typically involve multi-step reactions starting from simpler adamantane derivatives.

- Biological Evaluation : In vitro studies have been conducted to assess the biological activity of TMAT. For instance, binding affinity studies have shown that modifications at the adamantane core can significantly enhance interactions with biological targets.

- Comparative Analysis : A comparative study of TMAT with other adamantane derivatives revealed that while TMAT shows promise, its biological activity may vary based on the specific substituents present.

| Compound | Antiviral Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| Tetramethyl Adamantane | Moderate | High | Low |

| Adamantan-1-amine | High | Moderate | Moderate |

| Adamantane-1-carboxylic acid | Low | High | High |

Future Directions

The promising biological activities of TMAT warrant further investigation. Future research should focus on:

- Mechanistic Studies : Understanding the mechanisms underlying its biological activities.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structural Modifications : Exploring how changes in substituents affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetramethyl Adamantane-1,3,5,7-tetracarboxylate, considering yield and regioselectivity?

- Methodology :

- Regioselective alkylation : Start with 1,3-dimethyladamantane and use alkylation under controlled conditions (e.g., acid catalysis) to achieve ~80% yield for 1,3,5,7-tetramethyladamantane. Reaction kinetics and activation energies should be calculated from experimental data to optimize conditions .

- Catalytic rearrangement : Use aluminum chloride (AlCl₃) and hydrogen chloride (HCl) under high-pressure hydrogen atmospheres for adamantane backbone formation, yielding 30–40% .

- Key considerations : Monitor reaction intermediates via HPLC or GC-MS to ensure regioselectivity and minimize side products.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- X-ray crystallography (SHELX suite) : For resolving 3D molecular symmetry and confirming tetrahedral geometry .

- NMR spectroscopy : To verify methyl group substitution patterns and assess purity.

- High-performance liquid chromatography (HPLC) : Coupled with phase transfer catalyst-assisted dispersive liquid-liquid microextraction (PTC-RP-DLLME) for quantifying organic acids or derivatives in mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidation stability data between different adamantane derivatives?

- Experimental design :

- Standardized testing : Use pressure differential scanning calorimetry (PDSC) and rapid small-scale oxidation tests (RSSOT) to compare oxidation onset temperatures and stability rankings .

- Control variables : Maintain consistent fuel/additive ratios and purity levels (≥97%) to isolate substituent effects. For example, 1,3,5,7-tetramethyladamantane exhibits superior stability due to quaternary carbons, unlike tertiary analogs .

- Data interpretation : Correlate oxidation stability with molecular descriptors (e.g., bond dissociation energies, steric hindrance) using multivariate regression models.

Q. What design considerations are critical for incorporating this compound into metal-organic frameworks (MOFs)?

- Synthetic strategy :

- Co-polymerization : React with metal nitrates (e.g., Cu(NO₃)₂ or Zn(NO₃)₂) under solvothermal conditions to form porous MOFs with 3D channel systems .

- Functionalization : Replace methyl groups with bromophenyl or ethynylphenyl moieties to enhance ligand rigidity and surface area (e.g., 1,3,5,7-tetrakis(4-bromophenyl)adamantane) .

- Characterization :

- Use gas adsorption (N₂, CO₂) to measure porosity and surface area.

- Employ single-crystal XRD to confirm topological alignment and interpenetration .

Q. How can researchers address challenges in crystallizing this compound derivatives for structural analysis?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.